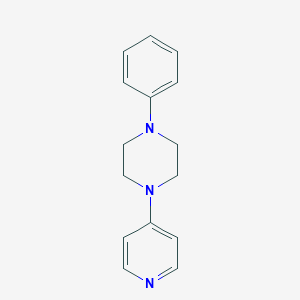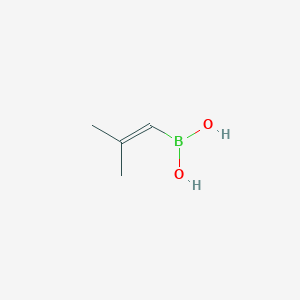
Ácido 2,2-Dimethyletenilborónico
Descripción general
Descripción
2,2-Dimethylethenylboronic acid is an organic boronic acid with the molecular formula C4H9BO2. It is a versatile compound used in various chemical reactions and industrial applications. This compound is characterized by its boron atom bonded to a 2,2-dimethylethenyl group, making it a valuable reagent in organic synthesis.
Aplicaciones Científicas De Investigación
2,2-Dimethylethenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It serves as a building block for synthesizing biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, including potential drug candidates.
Industry: It is employed in the production of advanced materials and polymers.
Mecanismo De Acción
Target of Action
2,2-Dimethylethenylboronic acid is an organic boron compound
Biochemical Pathways
It’s worth noting that boronic acids are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions are widely used in the synthesis of various organic compounds, suggesting that 2,2-Dimethylethenylboronic acid may play a role in these biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and can dissolve in common organic solvents such as ethanol, ether, and dichloromethane . These properties could potentially influence its bioavailability.
Result of Action
Given its use in organic synthesis, it’s likely that the compound plays a role in the formation of new organic compounds through suzuki-miyaura cross-coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Dimethylethenylboronic acid. The compound is relatively stable under normal conditions but may decompose under heat or light . Therefore, it’s important to store the compound under appropriate conditions (in an inert atmosphere and in a freezer, under -20°C) to maintain its stability .
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of 2,2-Dimethylethenylboronic acid are not well-studied. Boronic acids are known to interact with various biomolecules, particularly proteins and enzymes, through the formation of reversible covalent bonds. This makes them useful in the field of medicinal chemistry for the development of new drugs .
Molecular Mechanism
The molecular mechanism of action of 2,2-Dimethylethenylboronic acid is not well-defined. Boronic acids are known to form reversible covalent bonds with biomolecules, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable under normal conditions, but may decompose under heat or light .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various cellular compartments and organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylethenylboronic acid typically involves the following steps:
Bromination of 3,3-Dimethylacrylic Acid: The reaction of 3,3-dimethylacrylic acid with bromine in dichloromethane at temperatures ranging from 10°C to 60°C produces 2,2-dimethylethenyl bromide.
Lithiation and Boronation: The 2,2-dimethylethenyl bromide is then reacted with lithium in tetrahydrofuran at temperatures between -76°C and -40°C.
Industrial Production Methods: Industrial production of 2,2-Dimethylethenylboronic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethylethenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Produces alcohols or ketones.
Reduction: Yields alkanes.
Substitution: Forms biaryl compounds in Suzuki-Miyaura reactions.
Comparación Con Compuestos Similares
Phenylboronic Acid: Used in similar cross-coupling reactions but with different reactivity and selectivity.
Vinylboronic Acid: Another boronic acid used in organic synthesis, particularly in polymer chemistry.
Allylboronic Acid: Utilized in the synthesis of complex organic molecules.
Uniqueness: 2,2-Dimethylethenylboronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its 2,2-dimethylethenyl group provides steric hindrance, influencing the outcome of reactions and making it a valuable reagent in selective organic transformations .
Propiedades
IUPAC Name |
2-methylprop-1-enylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-4(2)3-5(6)7/h3,6-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRSOGVYOIVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376880 | |
| Record name | 2,2-Dimethylethenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14559-88-7 | |
| Record name | 2,2-Dimethylethenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14559-88-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of 2,2-Dimethylethenylboronic acid in the synthesis of (–)‐6,7‐Secoagroclavine?
A: 2,2-Dimethylethenylboronic acid serves as a crucial four-carbon building block in the synthesis. [] It participates in a metal-free reductive coupling reaction with the tosylhydrazone derivative of protected 4-amino Uhle’s ketone. This reaction directly introduces the prenyl side chain and sets the desired stereochemistry at the aryl vinyl methane carbon stereogenic center of (–)‐6,7‐secoagroclavine. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



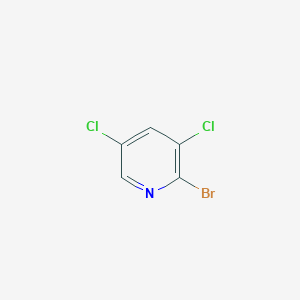
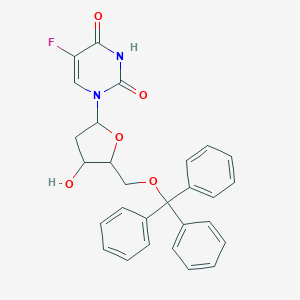
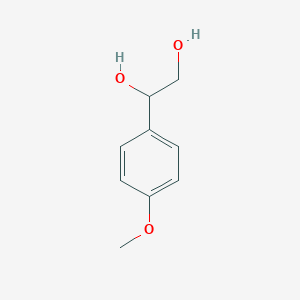

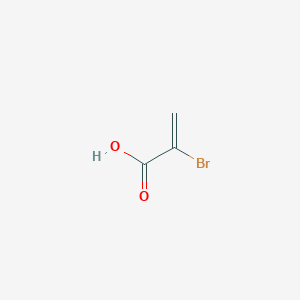
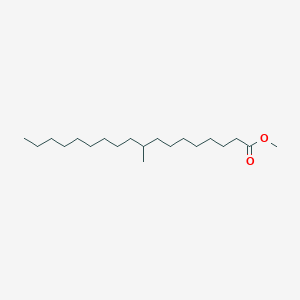
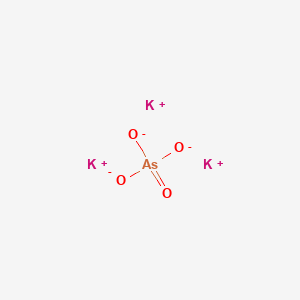



![3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1-[4-(VINYLSULFONYL)PHENYL]-1H-PYRAZOLE](/img/structure/B80488.png)
